molecular formula C12H18ClNO B3027965 1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439903-04-4

1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride

Cat. No.: B3027965
CAS No.: 1439903-04-4
M. Wt: 227.73
InChI Key: WYZRLPOEQIIPCH-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Substitution Reaction: The cyclopropyl group is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the desired intermediate.

    Amine Formation: The intermediate is then subjected to reductive amination using a suitable reducing agent, such as sodium borohydride, to form the methanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride can be compared with other similar compounds, such as:

    (4-Methoxyphenyl)methanamine: This compound lacks the cyclopropyl group and may exhibit different chemical and biological properties.

    Cyclopropyl(4-methoxyphenyl)methanamine: Similar in structure but may have different pharmacokinetic and pharmacodynamic profiles.

    N-(4-Methoxybenzyl)(4-methoxyphenyl)methanamine: This compound has an additional methoxy group, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-4-2-10(3-5-11)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZRLPOEQIIPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439903-04-4
Record name Cyclopropanemethanamine, 1-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439903-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
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